

Application Notes and Protocols for the Functionalization of the Longiborneol Scaffold

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For Researchers, Scientists, and Drug Development Professionals

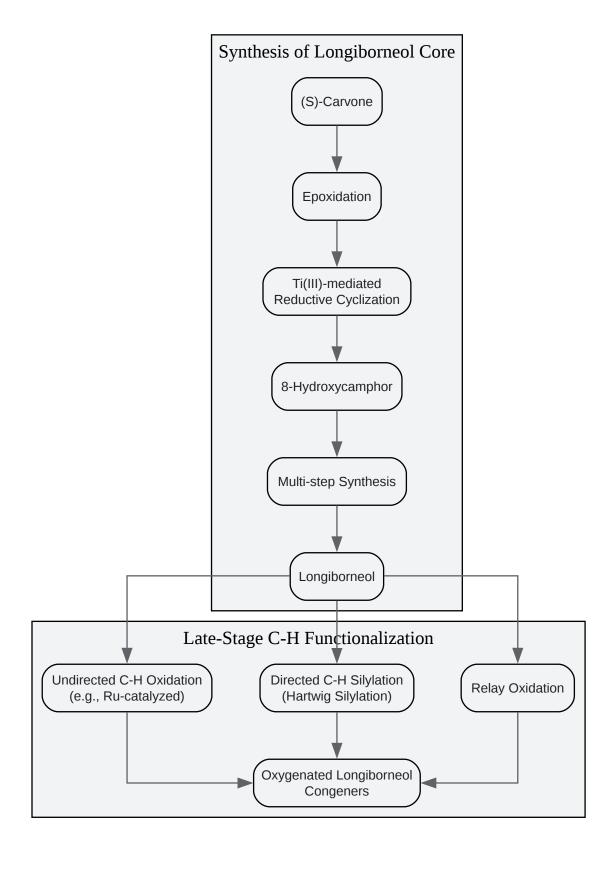
These application notes provide detailed protocols for the chemical functionalization of the **longiborneol** scaffold, a complex tricyclic sesquiterpenoid. The methodologies described are based on a "camphor first" synthetic strategy, leveraging skeletal remodeling and late-stage C–H functionalization to access a variety of oxygenated **longiborneol** congeners. These derivatives are of significant interest in natural product synthesis and drug discovery due to their diverse biological activities.

I. Overview of Synthetic Strategy

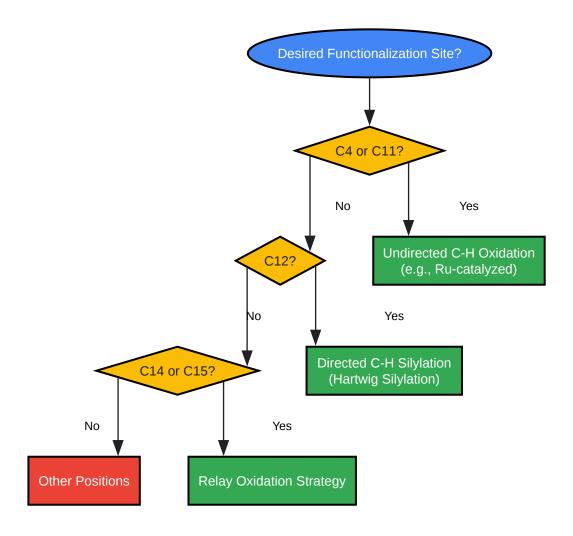
The functionalization of the **longiborneol** scaffold begins with the synthesis of a key intermediate, 8-hydroxycamphor, from (S)-carvone through a skeletal remodeling sequence. This intermediate serves as a versatile platform for constructing the full **longiborneol** framework and for subsequent oxidative functionalizations at various positions of the scaffold. The overall strategy emphasizes the power of modern C–H functionalization techniques to diversify complex, C–H rich architectures.[1][2][3][4][5]

A general workflow for the synthesis and functionalization of **Longiborneol** is depicted below.









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References

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- 5. Strategy Evolution in a Skeletal Remodeling and C–H Functionalization-Based Synthesis of the Longiborneol Sesquiterpenoids [escholarship.org]
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